Cas no 2829281-50-5 ((R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride)

(R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride 化学的及び物理的性質
名前と識別子
-
- (R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride
- F76537
- (r)-methyl 2-(benzylamino)-2-phenylacetate hcl
- Methyl (R)-2-(benzylamino)-2-phenylacetate hydrochloride
- methyl (2R)-2-(benzylamino)-2-phenylacetate;hydrochloride
- 2829281-50-5
- BS-48332
-
- インチ: 1S/C16H17NO2.ClH/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13;/h2-11,15,17H,12H2,1H3;1H/t15-;/m1./s1
- InChIKey: PETPOPHARBPDEH-XFULWGLBSA-N
- ほほえんだ: Cl.O(C)C([C@@H](C1C=CC=CC=1)NCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 291.1026065g/mol
- どういたいしつりょう: 291.1026065g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 268
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3
(R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01373806-250mg |
(R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride |
2829281-50-5 | 95% | 250mg |
¥2539.0 | 2023-04-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01373806-5g |
(R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride |
2829281-50-5 | 95% | 5g |
¥20295.0 | 2023-04-07 | |
1PlusChem | 1P024HEO-250mg |
(R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride |
2829281-50-5 | 95% | 250mg |
$340.00 | 2023-12-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01373806-1g |
(R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride |
2829281-50-5 | 95% | 1g |
¥6347.0 | 2023-04-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R158683-250mg |
(R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride |
2829281-50-5 | 95% | 250mg |
¥3351 | 2023-09-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R158683-1g |
(R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride |
2829281-50-5 | 95% | 1g |
¥8378 | 2023-09-09 |
(R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
(R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochlorideに関する追加情報
Research Brief on (R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride (CAS: 2829281-50-5)
The compound (R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride (CAS: 2829281-50-5) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications in medicinal chemistry.
Recent studies have highlighted the role of (R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride as a chiral intermediate in the synthesis of bioactive molecules. Its enantiomeric purity and structural versatility make it a valuable building block for the development of novel pharmaceuticals, particularly in the areas of central nervous system (CNS) disorders and pain management. Researchers have employed advanced spectroscopic techniques, including NMR and X-ray crystallography, to confirm its stereochemical configuration and optimize synthetic pathways.
In pharmacological evaluations, (R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride has demonstrated promising activity as a modulator of neurotransmitter systems. Preclinical studies suggest its potential in targeting GABAergic and dopaminergic pathways, which could lead to applications in treating anxiety, depression, and neurodegenerative diseases. However, further in vivo studies are required to validate its efficacy and safety profiles.
The compound's mechanism of action is currently under investigation, with preliminary data indicating its interaction with specific receptor subtypes. Molecular docking studies have provided insights into its binding affinity and selectivity, which are critical for designing derivatives with improved pharmacokinetic properties. These findings are supported by computational modeling and in vitro assays, which underscore its potential as a lead compound for further optimization.
From a synthetic chemistry perspective, recent advancements have focused on scalable and cost-effective production methods for (R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride. Green chemistry approaches, such as catalytic asymmetric synthesis and solvent-free reactions, have been explored to enhance yield and reduce environmental impact. These innovations align with the growing demand for sustainable pharmaceutical manufacturing practices.
Despite its potential, challenges remain in the clinical translation of (R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through comprehensive preclinical testing. Collaborative efforts between academia and industry are essential to accelerate its development and bring it closer to clinical trials.
In conclusion, (R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride represents a promising candidate for drug discovery, with its unique chemical structure and pharmacological properties offering multiple avenues for therapeutic innovation. Continued research is warranted to fully elucidate its potential and overcome existing challenges in its development pipeline.
2829281-50-5 ((R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride) 関連製品
- 865286-52-8(3-fluoro-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 1936286-30-4(3-amino-1-(1,2,5-thiadiazol-3-yl)methyl-1,4-dihydropyridin-4-one)
- 1058232-25-9(1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine)
- 1352931-26-0((2S)-2-[(4R)-2,2-dimethyltetrahydropyran-4-yl]-2-(methoxycarbonylamino)acetic acid)
- 1314130-74-9(7-Ethylnaphthalen-2-ol)
- 2549006-17-7(1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole)
- 1353975-14-0(2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone)
- 161887-05-4(3-(1H-Imidazol-2-yl)aniline)
- 1240725-46-5(1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester)
- 1436203-13-2(N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide)